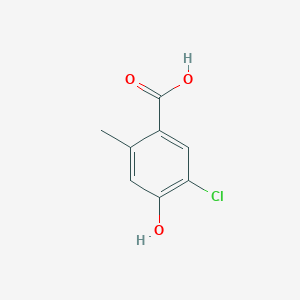

5-氯-4-羟基-2-甲基苯甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound of interest, 5-Chloro-4-hydroxy-2-methylbenzoic acid, is a chlorinated benzoic acid derivative with potential relevance in various chemical and pharmaceutical applications. While the provided papers do not directly discuss this compound, they do provide insights into the properties and reactivity of structurally related compounds, which can be used to infer some aspects of the target compound's behavior.

Synthesis Analysis

The synthesis of chlorinated benzoic acid derivatives often involves halogenation reactions, as seen in the chlorination of 4-aminobenzoic acid . Similarly, the synthesis of 5-Chloro-4-hydroxy-2-methylbenzoic acid would likely involve a halogenation step, possibly in conjunction with a Friedel-Crafts acylation to introduce the methyl group. The synthesis of related compounds, such as 3-chloro-2,4-difluoro-5-hydroxybenzoic acid, involves nitration, esterification, reduction, diazotization, and hydrolysis , suggesting that a multi-step synthesis route may also be applicable to the target compound.

Molecular Structure Analysis

Structural analyses of related compounds, such as 5-chloro-2-hydroxybenzamide and 5-chloro-2-hydroxybenzoic acid, have been performed using X-ray crystallography and molecular modeling . These analyses reveal the impact of substituents on the benzene ring, such as halogens and hydroxyl groups, on the molecular conformation. The presence of a hydroxyl group can lead to intramolecular hydrogen bonding, which can influence the molecular geometry of 5-Chloro-4-hydroxy-2-methylbenzoic acid.

Chemical Reactions Analysis

Chlorinated benzoic acids can participate in various chemical reactions. For instance, 4-chloro-2-fluoro-5-nitrobenzoic acid serves as a building block for heterocyclic synthesis , indicating that the target compound may also be useful in constructing heterocyclic structures. The reactivity of the carboxylic acid group and the influence of the chloro and hydroxy substituents on electrophilic aromatic substitution reactions would be important considerations in the chemical reactions analysis of 5-Chloro-4-hydroxy-2-methylbenzoic acid.

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorinated benzoic acids are influenced by their functional groups and substituents. For example, the presence of a hydroxyl group can affect the acidity of the benzoic acid, as seen in the comparison of 5-chloro-2-hydroxybenzamide and 5-chloro-2-hydroxybenzoic acid . The introduction of a methyl group can also impact the compound's hydrophobicity and steric properties. The vibrational spectra of related compounds provide insights into the characteristic frequencies of functional groups, which can be used to infer the properties of the target compound .

科学研究应用

环境影响和行为

对对羟基苯甲酸酯(与5-氯-4-羟基-2-甲基苯甲酸结构相关)的研究表明,它们广泛用于消费品中,随后在水生环境中检测到它们。对羟基苯甲酸酯由于其酚类结构,与5-氯-4-羟基-2-甲基苯甲酸预期的环境行为相似,包括生物降解、持久性和卤代副产物的潜在形成 (Haman 等人,2015).

药理和毒理学方面

相关化合物的药理和毒理学特征,特别是那些具有抗氧化特性的化合物(如绿原酸),表明其潜在的健康益处,包括抗炎、抗微生物和抗氧化作用(Santana-Gálvez 等人,2017;Lu 等人,2020)。这些作用主要归因于酚羟基,表明 5-氯-4-羟基-2-甲基苯甲酸在探索新型抗氧化剂或抗菌剂方面具有类似的研究应用。

毒性和环境持久性

对氯化合物的毒性和其在环境中的持久性的研究可以深入了解与 5-氯-4-羟基-2-甲基苯甲酸的使用和处置相关的潜在环境和健康风险。此类化合物已被确定为新兴污染物,具有潜在的内分泌干扰特性和水处理方面的挑战 (Bedoux 等人,2012)。了解结构相关化合物的环境归宿和毒理学对于评估 5-氯-4-羟基-2-甲基苯甲酸在科学研究及其应用中的风险和收益至关重要。

安全和危害

属性

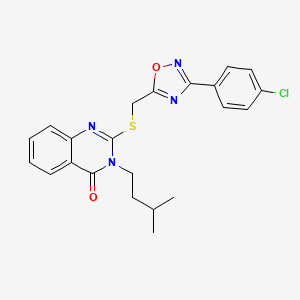

IUPAC Name |

5-chloro-4-hydroxy-2-methylbenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO3/c1-4-2-7(10)6(9)3-5(4)8(11)12/h2-3,10H,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSBLFGDBRKECAV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C(=O)O)Cl)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-4-hydroxy-2-methylbenzoic acid | |

CAS RN |

1555855-22-5 |

Source

|

| Record name | 5-chloro-4-hydroxy-2-methylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[1-(1,3-Benzothiazol-2-yl)piperidin-4-yl]pyrrolidin-3-ol](/img/structure/B2529583.png)

![4-[3-(2,5-Dimethylpyrrol-1-yl)phenyl]sulfonylmorpholine](/img/structure/B2529585.png)

![(Z)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(4-(dimethylamino)phenyl)acrylonitrile](/img/structure/B2529587.png)

![2-[4-({2-Hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}sulfamoyl)phenoxy]acetamide](/img/structure/B2529594.png)

![2-chloro-N-[(1S)-1-cyanoethyl]-6-fluorobenzamide](/img/structure/B2529596.png)

![N-(1,3-Benzodioxol-5-ylmethyl)-N'-[(1-morpholin-4-ylcyclobutyl)methyl]oxamide](/img/structure/B2529597.png)

![N1-(2-chlorobenzyl)-N2-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2529599.png)

![1-(2-morpholino-2-oxoethyl)-3-(p-tolyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2529601.png)

![5-Benzyl-2-pyrido[3,4-d]pyrimidin-4-yl-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2529604.png)

![(1,1-Difluorospiro[2.3]hexan-5-yl)methanesulfonyl chloride](/img/structure/B2529606.png)